![molecular formula C22H18FN5O4S B2863579 Methyl 4-(2-((2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)amino)-2-oxoacetamido)benzoate CAS No. 895794-48-6](/img/structure/B2863579.png)
Methyl 4-(2-((2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)amino)-2-oxoacetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-(2-((2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)amino)-2-oxoacetamido)benzoate” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of such compounds often involves the use of various strategies . For instance, 1,2,4-triazole-containing scaffolds are synthesized using 3-amino-1,2,4-triazole . The substituents on the thiazole ring can greatly affect the biological outcomes .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The thiazole ring in the structure can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. The reactions could be influenced by factors such as the substituents on the thiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound could be influenced by its structure and the substituents on the thiazole ring .Scientific Research Applications
Antitumor Activity
The thiazolo[3,2-b][1,2,4]triazole moiety is known for its high antitumor activity. This compound, with its structural similarity to purine, can be designed to bind effectively to biological targets, particularly those involved in cancer cell proliferation. Researchers can utilize this compound to develop new anticancer drugs, exploring its efficacy against various cancer cell lines and understanding its mechanism of action at the molecular level .
Antibacterial Applications
Due to the presence of the thiazolo[3,2-b][1,2,4]triazole structure, this compound also exhibits promising antibacterial properties. It can serve as a scaffold for synthesizing new antibiotics, especially in the era of increasing antibiotic resistance. Studies can be conducted to assess its spectrum of activity against different bacterial strains and its potential to overcome resistance mechanisms .
Anti-Inflammatory Properties
Compounds with the thiazolo[3,2-b][1,2,4]triazole core have demonstrated significant anti-inflammatory effects. This compound could be investigated for its potential use in treating inflammatory diseases, such as arthritis or inflammatory bowel disease, by examining its ability to modulate inflammatory pathways and cytokine production .
Antiviral Drug Development
The 1,2,4-triazole ring is a common feature in many antiviral drugs. This compound could be explored for its antiviral capabilities, particularly against RNA viruses like hepatitis C and respiratory syncytial virus (RSV). Research can focus on its interaction with viral enzymes and its effectiveness in inhibiting viral replication .
Chemopreventive Research
Given its chemical structure, this compound may have roles in chemoprevention. It could be studied for its ability to prevent the development or progression of cancer by targeting specific pathways involved in carcinogenesis. This application would involve long-term studies to evaluate its preventive effects .
Enzyme Inhibition Studies
The active methylene group present in this compound makes it a candidate for enzyme inhibition studies. It could be used to design inhibitors for enzymes that are key in disease processes, such as proteases in HIV or integrases in retroviruses. The goal would be to assess its selectivity and potency as an enzyme inhibitor .
Neuropharmacological Research
The fluorophenyl group in this compound suggests potential neuropharmacological applications. It could be investigated for its effects on central nervous system targets, possibly as a treatment for neurodegenerative diseases or as a neuroprotective agent. Studies would focus on its pharmacokinetics and ability to cross the blood-brain barrier .
Agricultural Chemical Development
Lastly, the compound’s potential use in agriculture as a pest control agent could be explored. Its efficacy in controlling pest populations, its safety profile, and its environmental impact would be key areas of research. This could lead to the development of new, more effective pesticides .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets to induce their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The physico-chemical properties of thiazole derivatives suggest that they may be influenced by factors such as ph, temperature, and the presence of other substances .
Future Directions
properties
IUPAC Name |
methyl 4-[[2-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethylamino]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O4S/c1-32-21(31)13-6-8-14(9-7-13)25-20(30)19(29)24-11-10-15-12-33-22-26-18(27-28(15)22)16-4-2-3-5-17(16)23/h2-9,12H,10-11H2,1H3,(H,24,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWKXVSFFWRRNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-((2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)amino)-2-oxoacetamido)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine](/img/structure/B2863498.png)
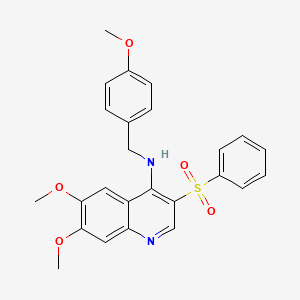
![2-[7-[(2,4-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2863500.png)

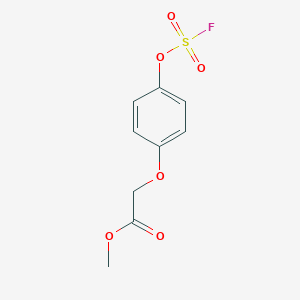

![4-[2-[[5-[4-(Difluoromethylsulfanyl)phenyl]furan-2-yl]methylideneamino]ethyl]benzenesulfonamide](/img/structure/B2863509.png)
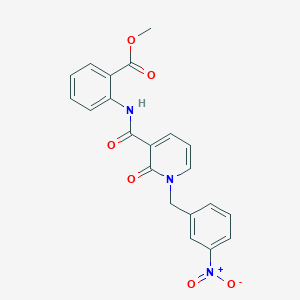

![1-[(2-Methylcyclopentyl)amino]propan-2-ol](/img/structure/B2863513.png)
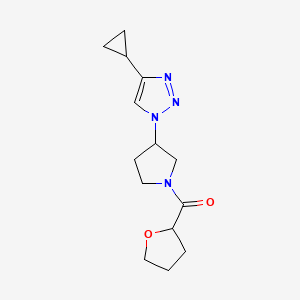
![N-(2,4-dimethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2863516.png)
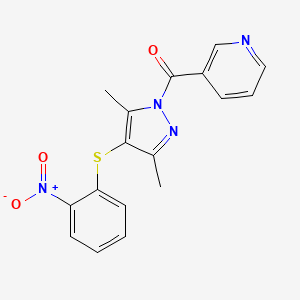
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acrylamide](/img/structure/B2863519.png)